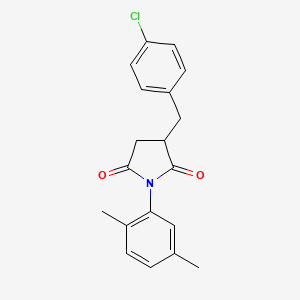![molecular formula C18H24N4O2S B5227072 5-[6-(cyclohexylamino)-3-pyridazinyl]-N,2-dimethylbenzenesulfonamide](/img/structure/B5227072.png)
5-[6-(cyclohexylamino)-3-pyridazinyl]-N,2-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[6-(cyclohexylamino)-3-pyridazinyl]-N,2-dimethylbenzenesulfonamide, also known as CPG 37157, is a chemical compound that has been widely studied for its potential use in treating various diseases.
Applications De Recherche Scientifique
5-[6-(cyclohexylamino)-3-pyridazinyl]-N,2-dimethylbenzenesulfonamide 37157 has been studied for its potential use in treating a variety of diseases, including cancer, Alzheimer's disease, Parkinson's disease, and cardiovascular disease. In cancer research, this compound 37157 has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, this compound 37157 has been shown to inhibit the accumulation of beta-amyloid and reduce neuroinflammation. In Parkinson's disease research, this compound 37157 has been shown to protect dopaminergic neurons and improve motor function. In cardiovascular disease research, this compound 37157 has been shown to reduce oxidative stress and inflammation.
Mécanisme D'action
5-[6-(cyclohexylamino)-3-pyridazinyl]-N,2-dimethylbenzenesulfonamide 37157 exerts its effects by inhibiting the mitochondrial permeability transition pore (mPTP), which is involved in cell death and mitochondrial dysfunction. By inhibiting the mPTP, this compound 37157 can protect cells from damage and promote cell survival. Additionally, this compound 37157 has been shown to inhibit the activity of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects
This compound 37157 has been shown to have a variety of biochemical and physiological effects. In cancer research, this compound 37157 has been shown to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis. In Alzheimer's disease research, this compound 37157 has been shown to reduce beta-amyloid accumulation and neuroinflammation, as well as improve cognitive function. In Parkinson's disease research, this compound 37157 has been shown to protect dopaminergic neurons and improve motor function. In cardiovascular disease research, this compound 37157 has been shown to reduce oxidative stress and inflammation, as well as improve cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
5-[6-(cyclohexylamino)-3-pyridazinyl]-N,2-dimethylbenzenesulfonamide 37157 has several advantages for lab experiments, including its ability to inhibit the mPTP and MAO, as well as its potential use in treating a variety of diseases. However, there are also limitations to using this compound 37157 in lab experiments, including its potential toxicity and the need for further research to determine its optimal dosage and administration.
Orientations Futures
There are several future directions for research on 5-[6-(cyclohexylamino)-3-pyridazinyl]-N,2-dimethylbenzenesulfonamide 37157, including further studies on its potential use in treating cancer, Alzheimer's disease, Parkinson's disease, and cardiovascular disease, as well as studies on its toxicity and optimal dosage and administration. Additionally, future research could focus on developing new compounds based on this compound 37157 that have improved efficacy and reduced toxicity. Overall, this compound 37157 has the potential to be a valuable tool in the fight against various diseases, and further research is needed to fully explore its therapeutic potential.
Méthodes De Synthèse
5-[6-(cyclohexylamino)-3-pyridazinyl]-N,2-dimethylbenzenesulfonamide 37157 can be synthesized using a variety of methods, including the reaction of 5-bromo-2-nitrobenzoic acid with 6-amino-3-pyridazinecarbonitrile, followed by reduction with lithium aluminum hydride and reaction with cyclohexylamine and dimethylsulfonamide. Other methods include the reaction of 5-bromo-2-nitrobenzoic acid with 6-amino-3-pyridazinecarbonitrile, followed by reaction with cyclohexylamine and dimethylsulfonamide, and the reaction of 5-bromo-2-nitrobenzoic acid with 6-amino-3-pyridazinecarbonitrile, followed by reaction with cyclohexylamine and dimethylsulfate.
Propriétés
IUPAC Name |
5-[6-(cyclohexylamino)pyridazin-3-yl]-N,2-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c1-13-8-9-14(12-17(13)25(23,24)19-2)16-10-11-18(22-21-16)20-15-6-4-3-5-7-15/h8-12,15,19H,3-7H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDXWGKTPFDOAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)NC3CCCCC3)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide](/img/structure/B5227015.png)

![5-chloro-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5227038.png)

![2-[(4'-methyl-4-biphenylyl)oxy]-N-(1-phenylethyl)acetamide](/img/structure/B5227058.png)
![3-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B5227060.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2-iodobenzamide](/img/structure/B5227065.png)
![4-acetyl-3-hydroxy-5-(4-methylphenyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5227077.png)
![1-(3-chloro-4-methylphenyl)-3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5227078.png)
![5-(3-nitrophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5227084.png)
![2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-5-phenyl-4,6(1H,5H)-pyrimidinedione](/img/structure/B5227092.png)
![4-[(1-{3-[4-(3-chlorobenzyl)-1-piperazinyl]-3-oxopropyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5227097.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea](/img/structure/B5227098.png)
